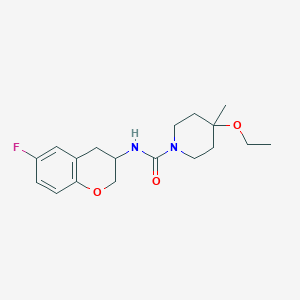![molecular formula C19H27NO4 B7078028 4-(2-hydroxyethoxy)-N-(1-oxaspiro[5.5]undecan-4-yl)benzamide](/img/structure/B7078028.png)
4-(2-hydroxyethoxy)-N-(1-oxaspiro[5.5]undecan-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-hydroxyethoxy)-N-(1-oxaspiro[55]undecan-4-yl)benzamide is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxyethoxy)-N-(1-oxaspiro[5.5]undecan-4-yl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic core, 1-oxaspiro[5.5]undecane, followed by functionalization to introduce the benzamide and hydroxyethoxy groups.
Preparation of 1-oxaspiro[5.5]undecane: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Functionalization: The spirocyclic core is then reacted with 4-aminobenzoyl chloride in the presence of a base to form the benzamide linkage.
Introduction of the hydroxyethoxy group: This step involves the reaction of the intermediate with ethylene oxide or a similar reagent under controlled conditions to introduce the hydroxyethoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2-hydroxyethoxy)-N-(1-oxaspiro[5.5]undecan-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(2-hydroxyethoxy)-N-(1-oxaspiro[5.5]undecan-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-(2-hydroxyethoxy)-N-(1-oxaspiro[5.5]undecan-4-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can provide rigidity and specificity in binding, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
1-oxaspiro[5.5]undecane: The core structure without additional functional groups.
4-aminobenzamide: A simpler benzamide derivative.
Ethylene glycol derivatives: Compounds with similar hydroxyethoxy groups.
Uniqueness
4-(2-hydroxyethoxy)-N-(1-oxaspiro[5.5]undecan-4-yl)benzamide is unique due to its combination of a spirocyclic core, benzamide linkage, and hydroxyethoxy group. This combination imparts specific chemical properties and potential for diverse applications that are not found in simpler or less functionalized analogs.
Properties
IUPAC Name |
4-(2-hydroxyethoxy)-N-(1-oxaspiro[5.5]undecan-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c21-11-13-23-17-6-4-15(5-7-17)18(22)20-16-8-12-24-19(14-16)9-2-1-3-10-19/h4-7,16,21H,1-3,8-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZBQPHRUSMBFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(CCO2)NC(=O)C3=CC=C(C=C3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3,4-difluorophenyl)ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7077946.png)
![1-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-N-phenylpiperidin-3-amine](/img/structure/B7077951.png)
![N-[5-(2-methylfuran-3-yl)-1,2-oxazol-3-yl]-4-(2-methylphenyl)piperazine-1-carboxamide](/img/structure/B7077956.png)
![1-[2-(2,6-Dimethylphenyl)ethyl]-3-(6-oxaspiro[4.5]decan-9-yl)urea](/img/structure/B7077962.png)
![1-[(1R,2R)-2-methylsulfonylcyclohexyl]-3-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)urea](/img/structure/B7077970.png)
![N'-(3-hydroxy-1-phenylpropyl)-N-[3-(1-methylsulfanylethyl)phenyl]oxamide](/img/structure/B7077975.png)

![2-methyl-N-[2-(2-methylphenoxy)butyl]-1,4-oxazepane-4-carboxamide](/img/structure/B7078005.png)
![2-methyl-N-[2-(2-methylphenoxy)butyl]-3-oxopiperazine-1-carboxamide](/img/structure/B7078013.png)
![N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7078038.png)



![4-[1-(2,5-Difluoro-4-methylphenyl)sulfonylpyrrolidin-2-yl]-2-methyl-1,3-thiazole](/img/structure/B7078065.png)
